molecular formula C10H12BF3O4 B6342801 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096333-63-8

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B6342801
CAS No.: 2096333-63-8
M. Wt: 264.01 g/mol
InChI Key: PRZBWPNYGNZDDJ-UHFFFAOYSA-N
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Description

3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a propoxy group at the 3-position and a trifluoromethoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 3-propoxy-4-(trifluoromethoxy)iodobenzene with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

The primary mechanism of action for 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison: 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and efficiency. Compared to similar compounds, it offers enhanced reactivity and stability in cross-coupling reactions .

Properties

IUPAC Name

[3-propoxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBWPNYGNZDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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